molecular formula C7H11N3O2S B12316487 3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B12316487
M. Wt: 201.25 g/mol
InChI Key: OKFNYPHNSQGKDZ-UHFFFAOYSA-N
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Description

3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features a pyrazole ring fused with a thiolane-1,1-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of 5-amino-1H-pyrazole with a thiolane-1,1-dione precursor. The reaction conditions often include the use of solvents like ethanol and heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often employ advanced techniques such as microwave-assisted synthesis and catalytic systems to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined pyrazole and thiolane-1,1-dione structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)pyrazol-3-amine

InChI

InChI=1S/C7H11N3O2S/c8-7-1-3-9-10(7)6-2-4-13(11,12)5-6/h1,3,6H,2,4-5,8H2

InChI Key

OKFNYPHNSQGKDZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC=N2)N

Origin of Product

United States

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